(2R)-2-(4-Cyclobutylphenyl)propanoic acid
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Overview
Description
(2R)-2-(4-Cyclobutylphenyl)propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids This compound is characterized by the presence of a cyclobutyl group attached to the phenyl ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-Cyclobutylphenyl)propanoic acid typically involves the following steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be introduced through a cyclopropanation reaction, where a suitable precursor undergoes a ring expansion to form the cyclobutane ring.
Attachment to the Phenyl Ring: The cyclobutyl group is then attached to the phenyl ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(4-Cyclobutylphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of cyclobutyl ketones or carboxylic acids.
Reduction: Formation of cyclobutyl alcohols or aldehydes.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the phenyl ring.
Scientific Research Applications
(2R)-2-(4-Cyclobutylphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-(4-Cyclobutylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, pain, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(2RS)-2-(4-Butylphenyl)propanoic Acid: A similar compound with a butyl group instead of a cyclobutyl group.
Ibuprofen: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar phenylpropanoic acid structure.
Uniqueness
Cyclobutyl Group: The presence of the cyclobutyl group in (2R)-2-(4-Cyclobutylphenyl)propanoic acid imparts unique steric and electronic properties, which can influence its reactivity and biological activity.
The unique structure of this compound may lead to novel applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(2R)-2-(4-cyclobutylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(13(14)15)10-5-7-12(8-6-10)11-3-2-4-11/h5-9,11H,2-4H2,1H3,(H,14,15)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYCOEQBZUUUAZ-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C2CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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